tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid
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Overview
Description
tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid: is a chemical compound with the molecular formula C11H20N2O6. It is a derivative of carbamate and oxalic acid, often used in research and development settings. This compound is known for its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and an oxalic acid component .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid typically involves the reaction of tert-butyl carbamate with 3-aminocyclobutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool for investigating biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being studied for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials with specific characteristics .
Mechanism of Action
The mechanism of action of tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl N-(3-aminocyclobutyl)methylcarbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is unique due to its combination of a tert-butyl group, an aminocyclobutyl moiety, and an oxalic acid component. This unique structure imparts specific properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H20N2O6 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)carbamate;oxalic acid |
InChI |
InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) |
InChI Key |
HXJVJICNBMTXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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